1-[3'-(4-methylphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]ethanone
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Overview
Description
1-[3’-(4-METHYLPHENYL)-1’-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-[3,4’-BIPYRAZOL]-2-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes a bipyridyl core, a thiophene ring, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3’-(4-METHYLPHENYL)-1’-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-[3,4’-BIPYRAZOL]-2-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the bipyridyl core, followed by the introduction of the thiophene ring and phenyl groups through various coupling reactions. The final step often involves the formation of the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3’-(4-METHYLPHENYL)-1’-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-[3,4’-BIPYRAZOL]-2-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to alcohols.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 1-[3’-(4-METHYLPHENYL)-1’-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-[3,4’-BIPYRAZOL]-2-YL]ETHAN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Its interactions with various biomolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, 1-[3’-(4-METHYLPHENYL)-1’-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-[3,4’-BIPYRAZOL]-2-YL]ETHAN-1-ONE is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications that require specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 1-[3’-(4-METHYLPHENYL)-1’-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-[3,4’-BIPYRAZOL]-2-YL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHYLPHENYL)ETHANONE
- 1-(4-METHOXYPHENYL)ETHANONE
- 1-(4-CHLOROPHENYL)ETHANONE
Uniqueness
Compared to similar compounds, 1-[3’-(4-METHYLPHENYL)-1’-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-[3,4’-BIPYRAZOL]-2-YL]ETHAN-1-ONE stands out due to its bipyridyl core and thiophene ring, which confer unique chemical and physical properties. These features make it particularly valuable for applications that require specific interactions and stability.
Properties
Molecular Formula |
C25H22N4OS |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C25H22N4OS/c1-17-10-12-19(13-11-17)25-21(16-28(27-25)20-7-4-3-5-8-20)23-15-22(24-9-6-14-31-24)26-29(23)18(2)30/h3-14,16,23H,15H2,1-2H3 |
InChI Key |
MIEZCHLPGAAJAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)C)C4=CC=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
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